molecular formula C18H16BrNO4 B4196718 8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No. B4196718
M. Wt: 390.2 g/mol
InChI Key: DYQXAURHQPCXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity towards normal cells. However, it has been found to induce oxidative stress in cancer cells, leading to cell death. The compound has also been shown to inhibit the formation of biofilms, which are involved in bacterial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for further research in cancer treatment and antibacterial/antifungal agents. However, the compound's mechanism of action is not fully understood, which limits its potential applications.

Future Directions

Despite the promising results obtained so far, there is still a need for further research on 8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. Some possible future directions for research include:
1. Investigating the compound's mechanism of action in more detail to better understand its potential applications.
2. Studying the compound's effectiveness in combination with other anticancer or antibacterial/antifungal agents.
3. Investigating the compound's potential applications in other fields, such as neuroscience or immunology.
4. Developing new synthesis methods to improve the yield and purity of the compound.
5. Studying the compound's effectiveness in animal models to better understand its potential applications in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its low toxicity towards normal cells makes it a promising candidate for further research in cancer treatment and antibacterial/antifungal agents. However, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has potential applications in various scientific research fields. It has been studied for its anticancer, antibacterial, and antifungal properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also exhibited antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and antifungal activity against Candida albicans.

properties

IUPAC Name

8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4/c1-2-22-15-4-3-10(19)5-13(15)11-7-18(21)20-14-8-17-16(6-12(11)14)23-9-24-17/h3-6,8,11H,2,7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQXAURHQPCXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 2
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8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 3
8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 4
8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 5
8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 6
8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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